Isopropyl citrate
Description
Historical Trajectories in Citrate (B86180) Ester Chemistry
The journey of citrate ester chemistry is intrinsically linked to the history of its parent molecule, citric acid. The isolation of citric acid from lemon juice in 1784 by Carl Wilhelm Scheele marked a significant milestone. acs.org While citric acid itself found numerous applications, the esterification of citric acid with various alcohols to form citrate esters opened up new avenues for industrial applications. acs.orgcambridgepublish.com
The development of citrate esters was largely driven by the need for non-toxic and effective plasticizers, particularly for polyvinyl chloride (PVC) and other polymers used in food packaging and medical devices. cambridgepublish.comresearchgate.net Early research focused on synthesizing a range of citrate esters and evaluating their properties. The process of esterification, reacting carboxylic acids with alcohols, has been a fundamental chemical reaction for over a century. britannica.com The use of catalysts like sulfonic acid, solid super acids, and others has been explored to improve the efficiency of citrate ester synthesis. cambridgepublish.com
Contemporary Research Landscape and Scholarly Imperatives
Current research on isopropyl citrate and other citrate esters is propelled by the increasing demand for green and biodegradable alternatives to traditional plasticizers, many of which have raised environmental and health concerns. cambridgepublish.com A significant area of investigation is the optimization of the synthesis process for citrate esters, focusing on developing more efficient and environmentally friendly catalytic systems. cambridgepublish.com
Researchers are also exploring the diverse applications of citrate esters beyond their role as plasticizers. These include their use as emulsifiers, sequestrants, and antioxidants in the food and cosmetics industries. atamanchemicals.comfao.org For instance, this compound is used in vegetable oils as a sequestrant to bind metal ions that could otherwise promote rancidity. atamanchemicals.com
A notable imperative in the current research landscape is the thorough toxicological evaluation of citrate esters. While generally considered to have low toxicity, detailed studies are necessary to fully understand their impact, especially in sensitive applications like medical devices and food contact materials. ontosight.airesearchgate.net
Conceptual Frameworks in Complex Ester System Investigations
The investigation of complex ester systems like this compound relies on established conceptual frameworks in chemistry and materials science. A conceptual framework serves as a structured approach to understanding complex phenomena by organizing concepts and theories. numberanalytics.comblainy.com
One of the fundamental frameworks is the structure-property relationship. This framework posits that the chemical structure of a molecule dictates its physical and chemical properties. For this compound, the presence of the citrate backbone and the isopropyl ester groups determines its solubility, plasticizing efficiency, and antioxidant activity. cymitquimica.com
Another key conceptual framework is reaction kinetics and catalysis theory. Understanding the mechanisms of esterification and the role of catalysts is crucial for optimizing the synthesis of this compound. cambridgepublish.com Researchers utilize these frameworks to predict reaction outcomes and design more efficient synthetic routes.
Furthermore, in the context of their application as plasticizers, conceptual models from polymer science are employed. These models help in understanding how the addition of citrate esters affects the mechanical properties of polymers, such as flexibility and durability. cambridgepublish.comresearchgate.net The interaction between the plasticizer molecules and the polymer chains is a key aspect studied within this framework.
The table below summarizes the key properties of this compound.
| Property | Value |
| Chemical Formula | C12H20O7 (for trithis compound) |
| Molecular Weight | 292.28 g/mol (for trithis compound) |
| Appearance | Viscous, colorless to pale yellow liquid or semi-solid |
| Solubility | Soluble in organic solvents, limited solubility in water |
| Primary Uses | Plasticizer, antioxidant, sequestrant, emulsifier |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
39413-05-3 |
|---|---|
Molecular Formula |
C9H16O8 |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;propan-2-ol |
InChI |
InChI=1S/C6H8O7.C3H8O/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-3(2)4/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3-4H,1-2H3 |
InChI Key |
KXVQHPCFHYDLRQ-UHFFFAOYSA-N |
SMILES |
CC(C)O.CC(=O)CC(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CC(C)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Esterification Engineering
Chemical Synthesis Pathways from Citric Acid and Isopropanol (B130326)
The synthesis of isopropyl citrate (B86180) is fundamentally an esterification process. Citric acid, a tricarboxylic acid, presents three carboxyl groups and one tertiary hydroxyl group, all of which are potential sites for reaction. The reaction with isopropanol specifically targets the carboxyl groups to form the corresponding isopropyl esters.
The formation of isopropyl citrate esters proceeds through a series of sequential and reversible reactions. researchgate.net Initially, one molecule of citric acid reacts with isopropanol to form monothis compound. This monoester can then react with a second molecule of isopropanol to yield dithis compound, which in turn can be esterified further to produce trithis compound. fao.orgresearchgate.net
Citric Acid + Isopropanol ⇌ Monothis compound + H₂O
Monothis compound + Isopropanol ⇌ Dithis compound + H₂O
Dithis compound + Isopropanol ⇌ Trithis compound + H₂O
The final composition of the product mixture—containing mono-, di-, and triesters—depends heavily on the reaction conditions, including the molar ratio of the reactants, temperature, reaction time, and the catalytic system employed. atamanchemicals.comfao.org In some processes, the reaction can be conducted without an external catalyst, relying on the inherent acidity of citric acid to catalyze the reaction (auto-catalysis), particularly for the formation of the monoester. google.comgoogle.com One patented method describes the preparation of monothis compound by heating equal parts of citric acid and 99% isopropyl alcohol under reflux at 92°C for 118 hours without a catalyst. google.comgoogle.com
Catalysts are crucial for achieving practical reaction rates and high yields in the synthesis of this compound. Both homogeneous and heterogeneous catalytic systems are employed in industrial and laboratory settings.
Homogeneous acid catalysts are commonly used to accelerate the esterification of citric acid. Strong mineral acids such as sulfuric acid (H₂SO₄) and organic acids like para-toluenesulfonic acid (PTSA) are effective for this purpose. google.commdpi.com The reaction kinetics for the esterification of citric acid with various linear alcohols (C₂-C₅) have been studied, providing insights applicable to isopropanol. finechem-mirea.rufinechem-mirea.ru The reaction is understood to be reversible, and its rate is influenced by factors such as temperature and catalyst loading. researchgate.net The acidic catalyst works by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of isopropanol.
Table 1: Research Findings on Acid-Catalyzed Esterification of Citric Acid
| Catalyst System | Alcohol | Key Findings | Reference |
|---|---|---|---|
| Auto-catalyzed | Ethanol | The reaction is self-catalyzed by citric acid and the mono- and di-ethyl citrate products. | google.com |
| Sulfuric Acid | Ethanol, n-Butanol | The reaction proceeds through a series of reversible steps to form mono-, di-, and tri-esters. | researchgate.net |
| Sulfuric Acid | Linear Alcohols (C₂-C₅) | Reaction time for 96% conversion of citric acid was calculated at 90°C. | finechem-mirea.ru |
To circumvent the separation and corrosion problems associated with homogeneous catalysts, solid acid catalysts have been developed. These heterogeneous catalysts are easily separated from the reaction mixture, are often reusable, and can be less corrosive to equipment. rasayanjournal.co.in Examples of heterogeneous catalysts applicable to esterification include:
Cation-exchange resins: Sulfonic acid-type resins like Amberlyst-15 are used as catalysts in the esterification of citric acid and other carboxylic acids. google.comgoogle.com Microwave-assisted esterification has also utilized resins like Amberlyst-46 to accelerate reactions. rasayanjournal.co.in
Zeolites and Modified Zeolites: These microporous aluminosilicates can be engineered to have acidic sites. A dense beta zeolite membrane has been used in the esterification of citric acid with n-butanol, not as a catalyst itself, but to remove water and improve yield. mdpi.com Nickel phosphate-supported zeolites have also been shown to be effective catalysts for isopropyl alcohol conversion, indicating their potential for esterification reactions. acs.org
Metal-based catalysts: Lanthanum-based catalysts have been employed for the esterification of chloroacetic acid with isopropanol, demonstrating high conversion rates. researchgate.netscielo.br
Table 2: Examples of Heterogeneous Catalysts in Esterification
| Catalyst Type | Specific Example | Application Context | Reference |
|---|---|---|---|
| Cation-Exchange Resin | Sulfonic acid type | Continuous production of isopropyl esters. | google.com |
| Cation-Exchange Resin | Amberlyst-46 | Microwave-facilitated synthesis of isopropyl esters. | rasayanjournal.co.in |
| Lanthanum-based | Lanthanum dodecyl sulfate (B86663) (LDDS) | Synthesis of isopropyl chloroacetate. | researchgate.netscielo.br |
Maximizing the yield of the desired this compound ester (typically the tri-ester) requires overcoming the equilibrium limitations of the reversible esterification reaction. Key strategies include:
Water Removal: The continuous removal of water, a byproduct of the reaction, shifts the equilibrium towards the formation of the ester products. One advanced method is pervaporation, where a membrane selectively removes water from the reaction mixture. For instance, using a beta zeolite membrane to remove water during the esterification of citric acid with n-butanol dramatically increased the conversion from 74.6% to 99.2% after 12 hours at 403 K. mdpi.com
Molar Ratio Adjustment: Using an excess of one reactant, typically the alcohol (isopropanol), can also drive the reaction forward to achieve a higher conversion of the limiting reactant (citric acid). google.com
Temperature Control: Increasing the reaction temperature generally increases the reaction rate. However, an optimal temperature must be chosen to avoid side reactions and degradation of the products. google.com
Microwave Irradiation: The use of microwaves has been shown to significantly accelerate esterification reactions, reducing reaction times from hours to minutes compared to conventional heating methods. rasayanjournal.co.in
Table 3: Effect of Water Removal on Citric Acid Conversion
| Catalyst | Reaction Mode | Conversion at 12h (%) |
|---|---|---|
| PTSA | Without Pervaporation | 71.7 |
| PTSA | With Pervaporation | 99.2 |
| NaHSO₄ | Without Pervaporation | 64.8 |
| NaHSO₄ | With Pervaporation | 99.0 |
(Data adapted from a study on the esterification of citric acid with n-butanol at 403 K) mdpi.com
Catalytic Systems and Reaction Modalities
Acid-Catalyzed Esterification Kinetics
Derivatization and Functionalization Approaches for this compound Derivatives
Once synthesized, this compound can be further modified to create derivatives with tailored properties. The tertiary hydroxyl group of the citrate core is a prime target for functionalization. A patented method describes the selective functionalization of the secondary hydroxyl group in a related diol by converting it into a suitable leaving group, such as a lower alkyl sulfonyl or aryl sulfonyl group, through reaction with a sulfonyl halide. google.com This creates an intermediate that can undergo further chemical transformations. Other approaches include acylation to enhance the properties of the compound. While not specific to this compound, the functionalization of citrate-based polymers with moieties like strontium or peptides to create materials for bone regeneration highlights the versatility of the citrate backbone for creating advanced functional materials. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound (mono-, di-, tri-) |
| Citric acid |
| Isopropanol |
| Sulfuric acid |
| p-Toluenesulfonic acid (PTSA) |
| Sodium bisulfate (NaHSO₄) |
| n-Butanol |
| Ethanol |
| Isopropyl chloroacetate |
| Isopropyl myristate |
| Isopropyl palmitate |
| Strontium |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. nih.gov This involves considerations such as the use of renewable feedstocks, the selection of less hazardous solvents, the development of recoverable and reusable catalysts, and the optimization of reaction efficiency to minimize waste generation. nih.govresearchgate.net
A key metric in assessing the "greenness" of a chemical process is the Process Mass Intensity (PMI) , which quantifies the total mass of materials used to produce a specific mass of the final product. semanticscholar.org Lower PMI values indicate a more efficient and less wasteful process. Another important concept is Atom Economy , which measures the proportion of reactant atoms that are incorporated into the desired product. acs.org
The esterification of citric acid with isopropanol can be catalyzed by various substances to enhance the reaction rate and yield. aocs.orgmdpi.com
Homogeneous Catalysts: Traditional methods often employ mineral acids like sulfuric acid or p-toluenesulfonic acid as catalysts. mdpi.commdpi.com While effective, these catalysts can be corrosive, difficult to separate from the reaction mixture, and can lead to the formation of unwanted byproducts. mdpi.com
Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been investigated. These materials, such as certain zeolites and ion-exchange resins, offer advantages like easier separation from the reaction product, potential for regeneration and reuse, and often milder reaction conditions. mdpi.comnih.gov For instance, the use of dried Dowex H+ cation-exchange resin has been shown to be an effective and reusable catalyst for esterification reactions. nih.govresearchgate.net
Enzymatic Catalysis: The use of enzymes, particularly lipases, represents a significant advancement in the green synthesis of esters. acs.org Lipases can catalyze the esterification of carboxylic acids and alcohols under mild conditions, often with high selectivity. nih.govresearchgate.net The immobilization of these enzymes on solid supports further enhances their stability and allows for their repeated use, contributing to a more sustainable and cost-effective process. nih.gov For example, a purified alkaline thermo-tolerant lipase (B570770) from Bacillus cereus has been successfully used for the synthesis of isopropyl myristate, a similar ester, demonstrating the potential of enzymatic routes. nih.gov
Optimizing reaction parameters is crucial for improving the efficiency and sustainability of this compound synthesis.
Solvent Selection: The choice of solvent can significantly impact the environmental footprint of a chemical process. acs.org Green chemistry principles advocate for the use of benign solvents like water or the avoidance of solvents altogether if possible. researchgate.net In some cases, one of the reactants, such as an excess of isopropyl alcohol, can also serve as the reaction medium.
Water Removal: As esterification is a reversible reaction, the removal of the water byproduct can shift the equilibrium towards the formation of the ester, thereby increasing the conversion and yield. mdpi.comgoogle.com Techniques such as azeotropic distillation or the use of pervaporation membranes can be employed for this purpose. mdpi.com
Process Intensification: The development of continuous flow processes and the use of reactive distillation, where the reaction and separation occur simultaneously in the same unit, can lead to significant improvements in energy efficiency and waste reduction. google.com
The following table provides a comparative overview of different catalytic approaches for ester synthesis, highlighting key green chemistry considerations.
| Catalytic System | Catalyst Type | Advantages | Disadvantages | Green Chemistry Relevance |
| Sulfuric Acid | Homogeneous | High catalytic activity mdpi.com | Corrosive, difficult to separate, waste generation mdpi.com | Low |
| p-Toluenesulfonic Acid | Homogeneous | Effective catalyst mdpi.com | Separation challenges, potential for byproducts mdpi.com | Moderate |
| Solid Acid Catalysts (e.g., Zeolites, Resins) | Heterogeneous | Easy separation, reusability, milder conditions mdpi.comnih.gov | Can have lower activity than homogeneous catalysts mdpi.com | High |
| Immobilized Lipases | Biocatalyst | High selectivity, mild reaction conditions, biodegradable acs.orgnih.gov | Higher initial cost, potential for deactivation | Very High |
The next table summarizes research findings on the synthesis of various esters, providing insights applicable to this compound production.
| Ester Synthesized | Reactants | Catalyst | Key Findings & Green Aspects | Reference |
| Isopropyl myristate | Myristic acid, Isopropanol | Immobilized lipase from Bacillus cereus | Achieved 66% conversion in n-heptane at 65°C. The immobilized enzyme could be reused. | nih.gov |
| Isopropyl chloroacetate | Chloroacetic acid, Isopropanol | Lanthanum dodecyl sulfate | Achieved 98.3% conversion. The catalyst is water-tolerant and can be recycled. | scielo.br |
| Tributyl citrate | Citric acid, n-Butanol | Auto-catalyzed (no external catalyst) | Yields up to 87% were achieved in a reactive distillation setup, minimizing waste. | google.com |
| Various esters | Carboxylic acids, Alcohols | Dried Dowex H+ resin | High yields, reusable catalyst, and simple work-up procedures. | nih.govresearchgate.net |
Advanced Analytical Chemistry of Isopropyl Citrate Congeners
Chromatographic Separation and Detection Methodologies
Chromatographic techniques are paramount for separating and identifying the individual ester components within an isopropyl citrate (B86180) mixture.
Gas Chromatography (GC) for Ester Distribution Profiling
Gas chromatography (GC) is a powerful technique for analyzing volatile compounds and is well-suited for profiling the ester distribution of isopropyl citrate. mdpi.com The process involves vaporizing the sample and separating its components based on their differential partitioning between a stationary phase and a mobile gas phase. mdpi.com For this compound analysis, a derivatization step to convert the esters into more volatile forms may be necessary. mdpi.com
A typical GC system for this purpose would employ a capillary column, such as a HP-5MS, and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. frontiersin.orgresearchgate.net The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds with different boiling points. mdpi.comfrontiersin.org For instance, a temperature program might start at 60°C and increase to 315°C to ensure the separation of all congeners. frontiersin.org The resulting chromatogram displays peaks corresponding to each separated component, with the peak area being proportional to its concentration. researchgate.net
Table 1: Illustrative GC Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column | HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium |
| Injector Temperature | 280°C |
| Detector Temperature | 315°C |
| Oven Program | 60°C (1 min), then 25°C/min to 100°C, then 15°C/min to 250°C, then 3°C/min to 315°C |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
This table presents a hypothetical set of GC parameters based on common practices for analyzing similar compounds.
High-Performance Liquid Chromatography (HPLC) in this compound Analysis
High-performance liquid chromatography (HPLC) is a versatile and dominant technique in pharmaceutical and food analysis, offering high resolution and sensitivity for a wide range of compounds. nih.gov It is particularly useful for the analysis of less volatile or thermally sensitive compounds like this compound. nih.gov
In a typical HPLC method for this compound, a C18 column is often used as the stationary phase, with a mobile phase consisting of an aqueous buffer (e.g., phosphoric acid solution) and an organic modifier like acetonitrile. researchgate.nete3s-conferences.org Detection is commonly achieved using an ultraviolet (UV) detector at a specific wavelength, for example, 210 nm. e3s-conferences.org The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. researchgate.net A study on the determination of citric acid in beverages demonstrated good linear correlation using HPLC with a C18 column and a phosphoric acid mobile phase. e3s-conferences.org
An analytical method for determining this compound in edible oil involved HPLC for the quantitative determination of citric acid after hydrolysis of the sample. epa.gov This highlights the adaptability of HPLC for indirect quantification of the parent compound.
Table 2: Example HPLC Conditions for Citric Acid Analysis (as a proxy for this compound analysis)
| Parameter | Value |
|---|---|
| Column | C18 column (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% Phosphoric acid solution |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 210 nm |
This table is based on a method for citric acid analysis, which is a key component of this compound. e3s-conferences.org
Thin-Layer Chromatography (TLC) for Qualitative and Quantitative Assessment
Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique for both qualitative and semi-quantitative analysis. nih.gov It operates on the principle of differential adsorption, where components of a mixture are separated on a plate coated with a stationary phase (e.g., silica (B1680970) gel) as a mobile phase moves up the plate. ijpsjournal.com
For the analysis of this compound, TLC can be used to identify the presence of mono- and diisopropyl citrates. epa.gov A study on edible oil involved fluorescence-labeling of the citrate esters with 4-bromomethyl-7-methoxycoumarin (B43491) (Br-Mmc) to enhance detection. epa.gov The separated spots on the TLC plate can be visualized under UV light. ijpsjournal.com While primarily qualitative, TLC can be made semi-quantitative by comparing the size and intensity of the sample spots to those of known standards. nih.gov High-performance thin-layer chromatography (HPTLC), an advanced version of TLC, offers improved separation efficiency and is suitable for more precise quantitative analysis. nih.govresearchgate.net
Extraction and Sample Preparation Techniques for Complex Matrices
Extracting this compound from complex matrices such as edible oils or biological samples is a critical first step for accurate analysis. yok.gov.trresearchgate.net The choice of technique depends on the nature of the matrix and the analyte. chromatographyonline.com
Commonly used methods include:
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two immiscible liquids. chromatographyonline.com For instance, in the analysis of this compound in edible oil, the sample is dissolved in ethyl acetate (B1210297), and the isopropyl citrates are extracted with a sodium bicarbonate solution. epa.gov
Solid-Phase Extraction (SPE): SPE is used to concentrate samples and remove interferences. chromatographyonline.com It involves passing a liquid sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. chromatographyonline.com This is particularly useful for aqueous environmental matrices. chromatographyonline.com
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique ideal for extracting volatile and non-volatile compounds from liquid or gas matrices. chromatographyonline.com It uses a fiber coated with a stationary phase to adsorb the analytes. chromatographyonline.com
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an extraction and cleanup step and is widely used for pesticide residue analysis in fatty food samples, demonstrating its potential for similar matrices containing this compound. yok.gov.tr
Specific Chemical Identification Protocols (e.g., Tests for Citrate and Isopropanol (B130326) Moieties)
Specific chemical tests are employed to confirm the presence of the citrate and isopropanol components of this compound.
A common identification test for the citrate moiety involves neutralizing a solution of the sample and adding an excess of mercuric sulfate (B86663), followed by heating and the addition of potassium permanganate (B83412). The disappearance of the permanganate color and the formation of a white precipitate indicate the presence of citrate. fao.org Another test involves adding calcium chloride to a neutralized solution and boiling, which also results in a precipitate. fao.org
For the identification of the isopropanol moiety, a method was developed using GC-FID to detect isopropyl alcohol after distillation of the sample. nih.govresearchgate.net This method avoids the use of toxic mercury compounds and time-consuming pretreatment steps that were part of older protocols. nih.gov The procedure involves distilling the sample and analyzing the distillate by GC-FID, with a good linearity observed for isopropyl alcohol in the range of 0.1-40 mg/mL. nih.govresearchgate.net The remaining solution after distillation can then be used to identify the citrate moiety. nih.govresearchgate.net
Quantitative Determination Strategies in Analytical Protocols
Quantitative analysis of this compound relies on the precise measurement of the analyte concentration. Chromatographic methods are central to these strategies.
In HPLC , quantification is typically achieved by creating a calibration curve using standards of known concentrations. researchgate.nete3s-conferences.org The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration. researchgate.net A study on citric acid determination showed a good linear correlation (r>0.99) within a range of 50 µg to 200 µg. e3s-conferences.org For the analysis of this compound in edible oil, recoveries were reported to be in the range of 84% to 93%, with a detection limit for monothis compound of 1 µg/g. epa.gov
In GC , quantification also involves the use of calibration curves generated from standard solutions. The peak areas of the separated esters are proportional to their concentrations. researchgate.net
For TLC , quantitative analysis is less precise but can be achieved through densitometry, which measures the intensity of the spots on the TLC plate. researchgate.net HPTLC offers more accurate and reproducible quantitative results. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Monothis compound |
| Dithis compound |
| Trithis compound |
| Citric acid |
| Isopropanol (Isopropyl alcohol) |
| Ethyl acetate |
| Sodium bicarbonate |
| 4-bromomethyl-7-methoxycoumarin (Br-Mmc) |
| Mercuric sulfate |
| Potassium permanganate |
| Calcium chloride |
| Acetonitrile |
Mechanistic Investigations in Applied Chemical Systems
Polymer Science and Material Modification Applications
Isopropyl citrate (B86180) is utilized as a functional additive in polymer systems, primarily valued for its role as a bio-based plasticizer. Its incorporation into polymer matrices modifies their physical and mechanical properties.
Polyvinyl chloride (PVC) is inherently a rigid and brittle polymer due to the strong intermolecular forces between its polymer chains, which keep them in close proximity. jracr.com Plasticizers are essential additives that transform PVC into a flexible and workable material. wikipedia.org The primary mechanism of plasticization involves the insertion of plasticizer molecules between the polymer chains. jracr.comwikipedia.org This action increases the intermolecular spacing, often referred to as "free volume," which weakens the cohesive forces between the polymer chains. jracr.comresearchgate.net
Isopropyl citrate, as a member of the citrate ester family, functions through this fundamental mechanism. researchgate.net Its molecules embed themselves within the PVC matrix, pushing the polymer chains apart. This separation reduces intermolecular interactions and lowers the glass transition temperature (Tg) of the polymer, transitioning it from a hard, glassy state to a softer, more rubbery state at ambient temperatures. wikipedia.org The effectiveness of a plasticizer is related to its compatibility with the polymer, which is influenced by factors like molecular structure, polarity, and the length of its alkyl chains. mdpi.comresearchgate.net The ester groups within citrate-based plasticizers are key to their function, though factors like alkyl chain length can create a trade-off between plasticizing efficiency and thermal stability. mdpi.comresearchgate.net
The addition of this compound and related citrate esters significantly impacts the performance and integrity of polymeric materials. By effectively plasticizing the polymer, these additives enhance flexibility and reduce brittleness. Research on various citrate esters demonstrates their ability to improve key mechanical properties. For instance, longer alkyl chains on the citrate molecule can lead to better thermal stability and greater resistance to migration, where the plasticizer leaches out of the polymer over time. mdpi.comresearchgate.net Conversely, shorter alkyl chains may provide a more pronounced plasticizing effect. researchgate.net
Studies comparing different plasticizers show that the choice of additive is critical for the final properties of the material. While traditional phthalate (B1215562) plasticizers like Dioctyl Phthalate (DOP) have been widely used, bio-based alternatives such as citrate esters are gaining prominence. researchgate.netmdpi.com The performance of a plasticized system is a balance of properties, including thermal stability, mechanical strength (e.g., elongation at break), and resistance to migration, all of which are influenced by the specific structure of the plasticizer and its interaction with the polymer network. mdpi.com
| Property | Influence of Citrate Ester Plasticizers | Key Factors |
|---|---|---|
| Flexibility / Elongation at Break | Generally increased, resulting in a softer material. mdpi.com | Plasticizer concentration and compatibility. jracr.com |
| Thermal Stability | Can be improved, particularly with longer alkyl chains. mdpi.comresearchgate.net | Molecular structure and interaction with stabilizers. mdpi.com |
| Migration Resistance | Higher molecular weight and longer alkyl chains reduce leaching. researchgate.net | Alkyl chain length of the ester. researchgate.net |
| Glass Transition Temperature (Tg) | Significantly lowered, indicating effective plasticization. mdpi.com | Plasticizer's ability to increase free volume. researchgate.net |
In polymer blends, which consist of two or more different polymers, compatibility is crucial for achieving desirable properties. kruger.industries Immiscible polymers tend to phase-separate, leading to poor mechanical performance. kruger.industries Compatibilizers are additives that improve the adhesion and homogeneity between different polymer phases. kruger.industriesmdpi.com
Citrate esters, including this compound, have been studied as effective compatibilizers and plasticizers in biodegradable polymer blends, such as those combining thermoplastic starch (TPS) and polylactic acid (PLA). kruger.industriesmdpi.com Starch is hydrophilic, while PLA is hydrophobic, making their blends inherently incompatible. kruger.industries The addition of citric acid or its esters can improve the adhesion between the starch and PLA phases. mdpi.com This enhancement is attributed to interactions, such as hydrogen bonding, between the citrate's functional groups and the polymer chains, which reduces interfacial tension. mdpi.com Improved compatibility leads to a more homogeneous blend with better mechanical, thermal, and barrier properties. mdpi.com
Influence on Polymer Performance and Material Integrity
Antioxidant and Sequestrant Functionality in Lipid Chemistry
This compound functions as a preservative in lipid-based systems, such as edible oils and fats, primarily through its role as a sequestrant and antioxidant.
Chelation is a chemical process in which a molecule, known as a chelating agent or ligand, forms multiple bonds with a single central metal ion, creating a stable, ring-like structure called a chelate. taylorandfrancis.comresearchgate.net Citric acid and its esters, like this compound, are effective chelating agents because of the presence of multiple carboxyl (-COOH) and hydroxyl (-OH) groups in their structure. taylorandfrancis.commdpi.com
These functional groups can donate electrons to form coordinate bonds with pro-oxidative metal ions such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), which are often present in trace amounts in foods. mdpi.comaocs.org The citrate molecule can act as a multidentate ligand, binding to the metal ion at multiple points. researchgate.net This binding sequesters the metal ion, forming a stable complex that effectively deactivates the metal's catalytic properties. researchgate.netmdpi.com Studies have shown that the presence of a metal ion like Mg²⁺ can be essential for the binding of citrate to certain molecules, indicating the formation of a citrate-metal complex is a key step in its function. nih.gov The strength and stability of these complexes are fundamental to the sequestrant action of citrates. mdpi.com
| Component | Role in Chelation | Mechanism |
|---|---|---|
| This compound (Ligand) | Binds to metal ions. taylorandfrancis.com | Carboxyl and hydroxyl groups donate electrons to form a stable complex with the metal ion. mdpi.com |
| Metal Ions (e.g., Fe³⁺, Cu²⁺) | Act as pro-oxidants that catalyze lipid oxidation. aocs.org | Deactivated upon forming a stable chelate complex with the citrate molecule. mdpi.com |
| Chelate Complex | The resulting stable structure. researchgate.net | Sequestering the metal ion prevents it from participating in oxidation reactions. researchgate.net |
The oxidative degradation of lipids is an autocatalytic chain reaction responsible for the development of rancidity in fats and oils. agrilife.org This process occurs in three main stages: initiation, propagation, and termination. The reaction is often initiated and accelerated by the presence of pro-oxidative factors, including heat, light, and transition metal ions. mdpi.comagrilife.org
Metal ions like iron and copper are particularly effective at catalyzing the decomposition of lipid hydroperoxides (ROOH) into highly reactive free radicals, such as peroxyl (ROO•) and alkoxyl (RO•) radicals. aocs.orgagrilife.org These radicals then propagate the chain reaction by abstracting hydrogen from other unsaturated fatty acids, leading to an exponential increase in oxidation. agrilife.org
This compound functions as an antioxidant not by scavenging free radicals directly, but by acting as a sequestrant. mdpi.com By chelating the pro-oxidative metal ions, this compound prevents them from participating in the initiation and propagation steps of the oxidation cascade. mdpi.com This inhibition of metal-catalyzed hydroperoxide decomposition effectively slows down the entire oxidative process, thereby extending the shelf life and preserving the quality of lipids and oils. mdpi.comagrilife.org
Synergistic Effects with Co-Antioxidants in Chemical Formulations
This compound functions not as a primary antioxidant that neutralizes free radicals directly, but as a highly effective antioxidant synergist. atamanchemicals.com Its principal mechanism of action in this role is as a sequestrant and chelating agent. atamanchemicals.comcir-safety.org Many chemical formulations, particularly those containing lipids and oils, are susceptible to autoxidation, a process often catalyzed by the presence of trace metal ions such as iron and copper. These metal ions can accelerate the decomposition of hydroperoxides into pro-oxidative radical species, thereby propagating the oxidative chain reaction and leading to rancidity and degradation of the product. atamanchemicals.com
This compound is synthesized by reacting citric acid with isopropyl alcohol, a process that renders the citrate molecule more soluble in lipophilic (oil-based) systems. atamanchemicals.com In these systems, this compound effectively deactivates catalytic metal ions by chelating with them, forming stable complexes. This sequestration prevents the metal ions from participating in the redox cycling that initiates and promotes lipid oxidation. atamanchemicals.comgoogle.com
The synergistic effect arises from this metal-chelating capability, which complements the action of primary, free-radical-scavenging antioxidants (e.g., phenolic antioxidants like BHT and BHA). google.com By neutralizing the catalytic metals, this compound "spares" the primary antioxidants, allowing them to remain available to quench free radicals. This two-pronged approach—metal chelation and radical scavenging—provides significantly greater protection against oxidation than either type of antioxidant could achieve alone. google.comscielo.org.ar The combination of a primary antioxidant with a synergist like this compound is a common strategy to enhance the stability and extend the shelf-life of oxidizable materials. google.com
Research findings on the efficacy of antioxidant formulations demonstrate that the inclusion of a metal chelator leads to a marked improvement in oxidative stability. The Oxidative Stability Index (OSI) is a common metric used to evaluate this, with longer induction times indicating greater resistance to oxidation.
Table 1: Illustrative Research Findings on Antioxidant Synergy in a Lipid System This table illustrates the synergistic effect on the Oxidative Stability Index (OSI) when a chelating agent, such as this compound, is added to a primary antioxidant in a model lipid system.
| Formulation | Primary Antioxidant (e.g., BHT) Concentration | Synergist (e.g., this compound) Concentration | Oxidative Stability Index (OSI) at 110°C (hours) |
| Control (Soybean Oil) | 0 ppm | 0 ppm | 5.2 |
| Primary Antioxidant Only | 200 ppm | 0 ppm | 10.5 |
| Synergist Only | 200 ppm | 200 ppm | 6.1 |
| Synergistic Combination | 200 ppm | 200 ppm | 18.3 |
Note: Data is representative and compiled based on principles described in synergistic antioxidant studies. google.com
Emulsification and Stabilization Mechanisms in Disperse Systems
In disperse systems, such as oil-in-water (O/W) or water-in-oil (W/O) emulsions, this compound can contribute to both emulsification and long-term stabilization. tengerchemical.com Its effectiveness stems from its amphiphilic molecular structure, which combines both hydrophilic (water-attracting) and lipophilic (oil-attracting) properties. The citrate portion of the molecule is polar and hydrophilic, while the isopropyl ester groups are non-polar and lipophilic. cir-safety.org
The primary mechanism of emulsification is the reduction of interfacial tension between the two immiscible phases (e.g., oil and water). nih.gov When introduced into a system, this compound molecules preferentially migrate to the oil-water interface. They orient themselves with their polar citrate "heads" in the aqueous phase and their non-polar isopropyl "tails" in the oil phase. This orientation forms a protective film around the dispersed droplets, which lowers the energetic barrier to forming an emulsion and facilitates the creation of smaller, more uniform droplets under shear. nih.gov Due to the relatively high hydrophobicity of its alkyl ester groups, this compound is particularly effective as a low Hydrophile-Lipophile Balance (HLB) emulsifier, making it suitable for stabilizing water-in-oil emulsions. google.com
The stabilization mechanism involves preventing the dispersed droplets from coalescing and separating over time. The interfacial film created by this compound provides a steric barrier, a physical repulsion that keeps droplets from coming into direct contact and merging. acs.org In some systems, the presence of emulsifiers and other consistency enhancers can also increase the viscosity of the continuous phase, which slows down the movement of droplets (due to gravity or Brownian motion), further inhibiting coalescence and creaming. google.comgoogle.com While not a primary thickener, its role at the interface is crucial for the kinetic stability of the emulsion. nih.govresearchgate.net
Table 2: Example Formulation of a Stabilized Disperse System (W/O Cream) This table provides a model formulation for a cosmetic water-in-oil cream, where a citrate ester could be used as a low-HLB emulsifier to ensure stability.
| Phase | Ingredient | Function | Concentration (w/w %) |
| Oil Phase | Isopropyl Myristate | Emollient (Oil) | 20.0% |
| This compound | Low-HLB Emulsifier | 3.0% | |
| Stearyl Alcohol | Consistency Enhancer | 2.0% | |
| Water Phase | Purified Water | Solvent (Continuous Phase) | 73.5% |
| Glycerin | Humectant | 1.0% | |
| Sodium Chloride | Stability Enhancer | 0.5% |
Note: This formulation is a representative example based on the principles of emulsion technology. google.commdpi.com
Environmental Chemistry and Biodegradation Studies
Environmental Fate and Transport Phenomena in Aqueous and Terrestrial Compartments
The environmental distribution of isopropyl citrate (B86180) is governed by its physicochemical properties, which influence its movement and partitioning between water, soil, and air.
Mobility and Partitioning:
In Soil: The mobility of a chemical in soil is often predicted by its organic carbon-normalized partition coefficient (Koc). For substances with high water solubility and low Koc values, high mobility in soil is expected. nih.govscispace.com Isopropyl citrate has a very high estimated water solubility and a low estimated octanol-water partition coefficient (logP), suggesting it will likely have very high mobility in soil. thegoodscentscompany.comfoodb.ca This means it is not expected to strongly adsorb to soil particles and has the potential to leach into groundwater. nih.gov For comparison, related citrate esters like triethyl citrate also exhibit very high mobility in soil. nih.gov Conversely, larger, more lipophilic citrate esters like acetyl tributyl citrate are expected to have only slight mobility. atamanchemicals.com
In Water: Given its high water solubility, if released into aquatic systems, this compound is expected to primarily remain dissolved in the water column. thegoodscentscompany.comfoodb.caoecd.org Its low estimated logP value suggests it will not significantly adsorb to suspended solids and sediment. nih.govthegoodscentscompany.comfoodb.ca Volatilization from water surfaces is not anticipated to be a significant fate process due to its very low estimated vapor pressure. thegoodscentscompany.comthegoodscentscompany.com
Bioaccumulation Potential:
Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. nih.gov The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (logP or log Kow).
this compound has a low estimated logP of -0.268, which suggests that the potential for bioconcentration in aquatic organisms is low. thegoodscentscompany.com
The parent compound, isopropyl alcohol, also has a low predicted bioconcentration factor (BCF) of 3.16, indicating that significant bioaccumulation is not expected. santos.sp.gov.br
Generally, substances with low lipophilicity, like this compound, are not expected to accumulate in the fatty tissues of organisms. europa.eu
Interactive Table: Physicochemical Properties and Environmental Fate of this compound and Related Compounds
| Property | This compound (monoester) | Triethyl Citrate | Acetyl Tributyl Citrate | Isopropyl Alcohol |
|---|---|---|---|---|
| Water Solubility | 1,000,000 mg/L (est.) thegoodscentscompany.comthegoodscentscompany.com | 65,000 mg/L nih.gov | 5 mg/L atamanchemicals.com | Soluble santos.sp.gov.br |
| logP (o/w) | -0.268 (est.) thegoodscentscompany.com | 1.16 nih.gov | 4.92 atamanchemicals.com | 0.05 europa.eu |
| Vapor Pressure | 0.000000 mmHg @ 25°C (est.) thegoodscentscompany.comthegoodscentscompany.com | 0.00189 mmHg @ 25°C nih.gov | 0.0003 mmHg @ 25°C (est.) atamanchemicals.com | ~45 mmHg @ 25°C santos.sp.gov.br |
| Expected Mobility in Soil | High thegoodscentscompany.comfoodb.ca | Very High nih.gov | Slight atamanchemicals.com | High santos.sp.gov.br |
| Bioaccumulation Potential | Low thegoodscentscompany.com | Low nih.gov | Moderate atamanchemicals.com | Low santos.sp.gov.br |
Biodegradation Pathways and Microbial Metabolism in Environmental Systems
Citrate esters are generally considered to be biodegradable. semanticscholar.org The biodegradation of this compound is expected to proceed via the cleavage of its ester bonds, a common metabolic pathway for ester compounds in microorganisms.
Initial Hydrolysis: The primary step in the biodegradation of this compound is the enzymatic hydrolysis of the ester linkage. This reaction breaks the molecule down into its constituent parts: citric acid and isopropyl alcohol. This process is facilitated by esterase enzymes, which are widespread in various microorganisms.
Metabolism of Citric Acid: Citric acid is a central metabolite in the cellular metabolism of virtually all aerobic organisms through the Krebs cycle (also known as the citric acid cycle or TCA cycle). oecd.orgalfa-chemistry.com Microorganisms in soil and water can readily use citric acid as a carbon and energy source, ultimately mineralizing it to carbon dioxide and water under aerobic conditions. oecd.org Under anaerobic conditions, citrate can also be fermented or used as an electron acceptor by various bacteria. chemsrc.com
Metabolism of Isopropyl Alcohol: Isopropyl alcohol is also readily biodegradable in the environment. santos.sp.gov.br Microbes can oxidize isopropyl alcohol to acetone (B3395972), which is then further metabolized. acs.org The degradation pathways for acetone can lead to its incorporation into central metabolic routes.
Studies on related compounds support the high biodegradability of citrate esters. For instance, acetyl tributyl citrate has been shown to biodegrade rapidly in soil and activated sludge tests. atamanchemicals.com The parent compound, citric acid, is rapidly degraded in sewage treatment plants, surface waters, and soil. oecd.org Isopropyl myristate, another isopropyl ester, is also classified as readily biodegradable. acs.org
Abiotic Degradation Processes: Photochemical and Hydrolytic Pathways
In addition to microbial action, this compound can be broken down by non-biological processes in the environment, primarily hydrolysis and photochemical degradation.
Hydrolysis: As an ester, this compound is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond. This reaction can be catalyzed by acids or bases. The rate of hydrolysis is dependent on the pH of the surrounding medium. While specific data for this compound is limited, studies on similar esters like isopropyl formate (B1220265) show that hydrolysis is significantly faster under alkaline (high pH) conditions. The hydrolysis of this compound yields citric acid and isopropyl alcohol. atamanchemicals.com
Photochemical Degradation: Photochemical degradation involves the breakdown of a chemical by light energy. While direct photolysis of this compound may occur, a more significant pathway could involve indirect photolysis. Studies have shown that citric acid itself can undergo photochemical decomposition, particularly in the presence of trace metals like iron, which are common in natural waters. This process, driven by sunlight, can lead to the decarboxylation of citrate and the formation of various smaller organic compounds. If released into the atmosphere, the parent compound isopropyl alcohol is rapidly degraded by photochemically produced hydroxyl radicals. santos.sp.gov.br
Identification and Characterization of Environmental Transformation Products
The degradation of this compound in the environment leads to the formation of several transformation products. The identity of these products depends on the degradation pathway.
From Hydrolysis: The primary and most direct transformation products from the hydrolysis of mono-isopropyl citrate are citric acid and isopropyl alcohol . atamanchemicals.com For di- and tri-isopropyl citrate, hydrolysis would also yield citric acid and isopropyl alcohol, potentially with mono- and di-isopropyl citrate as intermediate products.
From Biodegradation: The ultimate products of complete aerobic biodegradation (mineralization) are carbon dioxide and water . oecd.org Intermediate metabolites from the biodegradation of the parent moieties include:
From the citric acid portion: intermediates of the Krebs cycle, such as aconitic acid , oxaloacetic acid , and succinic acid . oecd.org
From the isopropyl alcohol portion: acetone . acs.org
From Photochemical Degradation: The photochemical decomposition of the citrate molecule can be complex. In the presence of iron and light, citrate is known to decompose into products such as 3-oxoglutarate (also known as acetonedicarboxylic acid) and ultimately acetone .
Interactive Table: Potential Environmental Transformation Products of this compound
| Degradation Pathway | Primary Products | Intermediate/Secondary Products | Final Mineralization Products (Aerobic) |
|---|---|---|---|
| Hydrolysis | Citric Acid, Isopropyl Alcohol atamanchemicals.com | N/A | N/A |
| Biodegradation | Citric Acid, Isopropyl Alcohol | Acetone, Krebs Cycle Intermediates (e.g., Aconitic Acid, Oxaloacetic Acid) oecd.orgacs.org | Carbon Dioxide, Water oecd.org |
| Photochemical Degradation (of citrate moiety) | 3-Oxoglutarate | Acetone | N/A |
Biochemical and Chemoenzymatic Research Non Clinical Focus
General Enzyme-Substrate Interactions and Ester Hydrolysis Studies
The enzymatic hydrolysis of esters, including citrate (B86180) esters like isopropyl citrate, is a fundamental biochemical process. Carboxylesterases (EC 3.1.1.1) and lipases (EC 3.1.1.3) are the primary enzymes responsible for catalyzing the cleavage of ester bonds. nih.govmdpi.com These enzymes typically belong to the α/β hydrolase fold superfamily and utilize a catalytic triad, commonly composed of serine, histidine, and an acidic residue (aspartic or glutamic acid), to facilitate hydrolysis. nih.govmdpi.comnih.gov The reaction mechanism involves a nucleophilic attack by the serine residue on the carbonyl carbon of the ester, leading to the formation of an acyl-enzyme intermediate. libretexts.orgfrontiersin.org This intermediate is then hydrolyzed by a water molecule, releasing the carboxylic acid and the alcohol. libretexts.org
While specific studies focusing solely on the enzymatic hydrolysis of this compound are not extensively detailed in the provided search results, the general principles of ester hydrolysis by esterases and lipases are well-established. The specificity of these enzymes is influenced by the chain length of both the carboxylic acid and the alcohol moieties of the ester substrate. nih.govmdpi.com For instance, esterases generally prefer substrates with shorter-chain fatty acids, while lipases are more active on water-insoluble substrates with long-chain fatty acids. mdpi.com
The hydrolysis of isopropyl acetate (B1210297), a structurally related ester, has been studied, indicating that it can be hydrolyzed by carboxylesterases to form acetic acid and isopropanol (B130326). gu.se Research on a carboxylesterase from the hyperthermophilic archaeon Pyrobaculum calidifontis demonstrated its ability to hydrolyze various acetate esters, including isopropyl acetate. nih.gov This suggests that esterases with the appropriate substrate-binding pocket geometry can accommodate the branched isopropyl group. The rate and extent of hydrolysis are dependent on factors such as pH, temperature, and the specific enzyme used. nih.govscience.gov
The interaction between an enzyme and its substrate is a critical determinant of catalytic efficiency. For an ester like this compound, the bulky isopropyl groups may present steric hindrance that could affect the rate of enzymatic hydrolysis compared to simpler, linear alkyl citrates. The precise kinetics and enzyme-substrate interactions for this compound would require specific experimental investigation.
Interplay with Fundamental Metabolic Cycles (e.g., Citric Acid Cycle Analogues in Model Systems)
Citrate is a central molecule in metabolism, most notably as a key intermediate in the citric acid cycle (also known as the Krebs or TCA cycle). wikipedia.orgwikipedia.org This cycle is a fundamental metabolic pathway in all aerobic organisms for the oxidation of acetyl-CoA, derived from carbohydrates, fats, and proteins, to generate energy in the form of ATP. wikipedia.orgpressbooks.pub The cycle begins with the condensation of acetyl-CoA and oxaloacetate to form citrate, catalyzed by citrate synthase. wikipedia.orgpressbooks.pubmdpi.com
When exogenous citrate or its esters like this compound are introduced into a biological system, they have the potential to influence these central metabolic pathways. Upon hydrolysis, this compound would release citrate and isopropanol. gu.se The released citrate can be transported into the mitochondria and enter the citric acid cycle. wikipedia.orgnih.gov However, high concentrations of cytosolic citrate can act as a regulatory signal. For example, it can be transported out of the mitochondria and cleaved by ATP citrate lyase (ACL) to produce acetyl-CoA in the cytosol, which is a precursor for fatty acid and cholesterol biosynthesis. nih.govscientificarchives.comnih.gov Cytosolic citrate also allosterically inhibits phosphofructokinase, a key regulatory enzyme in glycolysis. wikipedia.org
The isopropanol released from the hydrolysis of this compound would be metabolized, likely to acetone (B3395972). gu.se
Studies on non-enzymatic, metal-free reactions have shown that pyruvate (B1213749) and glyoxylate (B1226380) can form a series of α-ketoacid analogs of the reductive citric acid cycle, suggesting plausible prebiotic origins for these metabolic pathways. nih.gov While this is not a direct interaction of this compound, it highlights the fundamental nature of citrate and related molecules in core metabolism. The introduction of citrate from an external source, such as the breakdown of this compound, could theoretically perturb the delicate balance of these interconnected metabolic networks. The precise impact would depend on the concentration of citrate released and the metabolic state of the model system.
Chemoenzymatic Synthesis and Biocatalytic Approaches
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic methods to produce target molecules. mdpi.com Enzymes, particularly lipases, are widely used as biocatalysts for esterification and transesterification reactions due to their high selectivity (chemo-, regio-, and stereoselectivity) and ability to function under mild reaction conditions. mdpi.commdpi.comuni-greifswald.de
The synthesis of this compound can be achieved by the esterification of citric acid with isopropanol. atamanchemicals.com While this can be done through traditional chemical catalysis, biocatalytic approaches offer a "greener" alternative. Lipases, such as those from Candida antarctica (often immobilized as Novozym 435), are frequently employed for the synthesis of various esters, including those with branched alcohols. mdpi.comresearchgate.net For example, the lipase-catalyzed synthesis of isopropyl myristate has been optimized, demonstrating the feasibility of using enzymes to produce esters of isopropyl alcohol. researchgate.net
The general strategy for chemoenzymatic synthesis of esters involves reacting the carboxylic acid (citric acid) with the alcohol (isopropanol) in the presence of a lipase (B570770), often in a non-aqueous solvent to shift the reaction equilibrium towards synthesis rather than hydrolysis. mdpi.com The use of immobilized enzymes facilitates their recovery and reuse, making the process more cost-effective. uni-greifswald.de
Several factors can be optimized to improve the yield and efficiency of biocatalytic ester synthesis, including the choice of enzyme, reaction temperature, molar ratio of substrates, and the use of molecular sieves to remove water produced during the reaction. researchgate.net
| Parameter | Condition for Isopropyl Myristate Synthesis researchgate.net | Relevance to this compound Synthesis |
| Biocatalyst | Immobilized Candida antarctica lipase (Novozym 435) | A commonly used and effective lipase for ester synthesis. |
| Alcohol | Isopropyl alcohol | The same alcohol required for this compound synthesis. |
| Molar Ratio | 8:1 (isopropyl alcohol to myristic acid) | Optimization would be needed for the tri-carboxylic citric acid. |
| Temperature | 60 °C | Optimal temperature depends on the specific enzyme's stability. |
| Reaction Time | 2.5 hours | Varies based on enzyme activity and reaction conditions. |
Role of Citrate Esters in Biochemical Signaling (excluding direct human physiological effects)
Citrate itself is increasingly recognized as a significant signaling molecule, in addition to its metabolic roles. nih.govscientificarchives.com It acts as a key sensor of the cell's metabolic state, linking energy status to biosynthetic pathways and epigenetic regulation. nih.govnih.gov When mitochondrial energy levels are high, citrate is exported to the cytosol. nih.gov There, it serves as the precursor for acetyl-CoA, which is not only required for lipid synthesis but also for the acetylation of proteins, including histones, thereby influencing gene expression. nih.govscientificarchives.com
The effects of citrate esters, like this compound, in biochemical signaling would be mediated by the release of citrate upon hydrolysis. The liberated citrate can then participate in these signaling cascades. For instance, in non-mammalian model organisms, dietary supplementation with citrate has been shown to affect lifespan and metabolic health, potentially through pathways involving AMP-activated protein kinase (AMPK) and Target of Rapamycin (TOR) signaling. nih.gov These pathways are fundamental regulators of growth and metabolism in response to nutrient availability.
Long-chain fatty acyl-CoA esters are known to act as regulatory molecules. nih.gov While this compound is not a fatty acid ester, the principle that esterified molecules can have distinct signaling roles or can act as precursors to signaling molecules is well-established. The transport of citrate across cell membranes, facilitated by transporters like SLC13A5, is crucial for its signaling functions, and this transport can be a point of regulation. researchgate.nettandfonline.com
In essence, the role of this compound in biochemical signaling in model systems would be indirect, stemming from its ability to deliver citrate into a system, which then modulates fundamental signaling pathways that control metabolism, growth, and gene expression.
Q & A
Q. What experimental methodologies are recommended to assess Isopropyl citrate’s antioxidant efficacy in lipid stabilization?
To evaluate antioxidant activity, researchers can employ accelerated oxidation assays (e.g., Rancimat or Schaal oven tests) under controlled temperature and oxygen exposure. Measure peroxide values (PV) and thiobarbituric acid reactive substances (TBARS) to quantify lipid oxidation. Include positive controls (e.g., BHT) and negative controls (untreated samples) for comparative analysis. For mechanistic insights, use electron paramagnetic resonance (EPR) to detect radical scavenging or UV-Vis spectroscopy to assess metal chelation capacity .
Q. How can researchers standardize the quantification of this compound’s metal-chelating activity in aqueous systems?
Use inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS) to measure residual metal ions (e.g., Fe³⁺, Cu²⁺) after treatment with this compound. Design dose-response experiments with varying concentrations of the compound and metal ions. Ensure pH control, as chelation efficiency is pH-dependent. Validate results with computational modeling (e.g., molecular docking) to predict binding affinities .
Q. What are the established protocols for testing this compound’s polymer-stabilizing effects against UV-induced degradation?
Conduct accelerated weathering tests using UV chambers (e.g., QUV tester) with cyclic UV exposure and humidity. Analyze polymer samples via Fourier-transform infrared spectroscopy (FTIR) to track carbonyl index changes, gel permeation chromatography (GPC) for molecular weight distribution, and tensile testing for mechanical properties. Compare results with untreated polymers and commercial stabilizers .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported biodegradation rates of this compound across soil and aquatic environments?
Employ microcosm studies to simulate real-world conditions, varying parameters like microbial diversity, temperature, and nutrient availability. Use isotope-labeled this compound (e.g., ¹⁴C-labeled) to track mineralization rates via liquid scintillation counting. Perform metagenomic analysis to identify microbial consortia involved in degradation. Replicate experiments across multiple labs to control for methodological variability .
Q. What statistical approaches are optimal for analyzing dose-dependent antioxidant effects of this compound in complex matrices (e.g., emulsions)?
Apply response surface methodology (RSM) to model interactions between this compound concentration, pH, and temperature. Use ANOVA to identify significant factors and hierarchical clustering to group similar response patterns. For non-linear relationships, employ machine learning algorithms (e.g., random forests) to predict efficacy under untested conditions .
Q. How can researchers reconcile discrepancies in this compound’s thermal stability data reported across differential scanning calorimetry (DSC) studies?
Standardize sample preparation by ensuring consistent purity (e.g., HPLC-validated) and moisture content. Compare DSC results with thermogravimetric analysis (TGA) to distinguish between decomposition and evaporation events. Collaborate with multiple labs to perform round-robin testing, and apply multivariate analysis to isolate instrument-specific variability .
Q. What interdisciplinary strategies are effective for integrating this compound’s applications in polymer science and environmental toxicology?
Adopt a systems chemistry approach:
- In polymer studies, assess leaching of this compound degradation products using LC-MS and evaluate their ecotoxicity via Daphnia magna or Aliivibrio fischeri bioassays.
- In environmental studies, use life cycle assessment (LCA) to quantify the ecological footprint of this compound-enhanced polymers. Cross-reference data with computational models (e.g., QSAR) to predict long-term impacts .
How can the PICOT framework structure a clinical research question on this compound’s potential in medical device coatings?
P (Population): Polyurethane-based medical devices; I (Intervention): Coating with this compound (0.1–1.0% w/w); C (Comparison): Uncoated devices or devices coated with citric acid esters; O (Outcome): Reduction in oxidative degradation over 6 months; T (Time): 12-month accelerated aging study. Use randomized controlled trial (RCT) designs and meta-analysis to synthesize preclinical data .
Q. What methodologies address variability in this compound’s purity across commercial sources when replicating studies?
Source compounds from suppliers providing batch-specific certificates of analysis (CoA) with HPLC/GC-MS purity data. Include purity as a covariate in statistical models. For critical studies, repurify this compound via column chromatography and validate using NMR spectroscopy .
Q. How can researchers optimize this compound’s synergistic effects with other antioxidants in food preservation?
Conduct fractional factorial designs to test combinations with tocopherols or ascorbic acid. Measure synergy via isobolographic analysis or the combination index (CI) method. Use Arrhenius kinetics to extrapolate shelf-life predictions under real storage conditions .
Data Presentation Guidelines
- Tables : Include raw data (e.g., oxidation induction times, chelation efficiency) with standard deviations and sample sizes. For biodegradation studies, report half-lives (t½) under varying conditions .
- Figures : Use Arrhenius plots for thermal stability data and 3D response surfaces for multifactorial experiments. Ensure all axes are labeled with SI units .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
